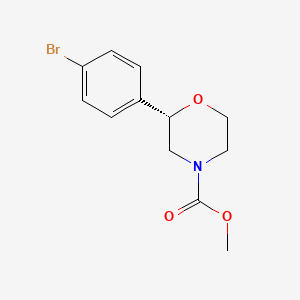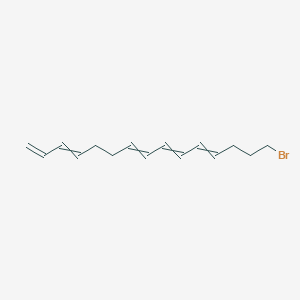
15-Bromopentadeca-1,3,7,9,11-pentaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-Bromopentadeca-1,3,7,9,11-pentaene is a brominated polyene compound characterized by its unique structure, which includes five conjugated double bonds and a bromine atom attached to the 15th carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
15-Bromopentadeca-1,3,7,9,11-pentaene can be synthesized through several methods, including:
Wittig Condensation: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired polyene structure.
Dehydrobromination: Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to induce the elimination of hydrogen bromide from a precursor compound.
Hofmann Elimination: This method involves the elimination of a quaternary ammonium salt to form the polyene.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
15-Bromopentadeca-1,3,7,9,11-pentaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted polyenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
15-Bromopentadeca-1,3,7,9,11-pentaene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 15-Bromopentadeca-1,3,7,9,11-pentaene involves its interaction with molecular targets through its conjugated double bonds and bromine atom. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The compound’s effects are mediated through pathways involving oxidation, reduction, and substitution reactions .
Comparación Con Compuestos Similares
15-Bromopentadeca-1,3,7,9,11-pentaene can be compared with other similar polyene compounds, such as:
Undeca-1,3,5,7,9-pentaene: Similar structure but lacks the bromine atom.
Trideca-1,3,5,7,9,11-hexaene: Contains an additional double bond compared to this compound.
Octa-1,3,5,7-tetraene: Fewer double bonds and no bromine atom.
Propiedades
Número CAS |
920019-09-6 |
|---|---|
Fórmula molecular |
C15H21Br |
Peso molecular |
281.23 g/mol |
Nombre IUPAC |
15-bromopentadeca-1,3,7,9,11-pentaene |
InChI |
InChI=1S/C15H21Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-4,7-12H,1,5-6,13-15H2 |
Clave InChI |
RZBAQCKMBTUYNV-UHFFFAOYSA-N |
SMILES canónico |
C=CC=CCCC=CC=CC=CCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(3-pyridinyl)-2-furanyl]Methylene]-](/img/structure/B12632586.png)
![Cyclopropanecarboxamide, N-[3-[5-(2-chlorophenyl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-d]thiazol-5-yl]-](/img/structure/B12632594.png)
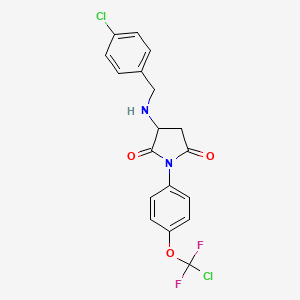
![N-[3-Cyclohexyl-2-(3-nitrophenyl)prop-2-en-1-yl]benzamide](/img/structure/B12632603.png)
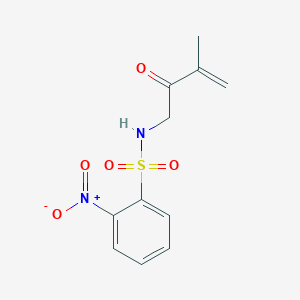
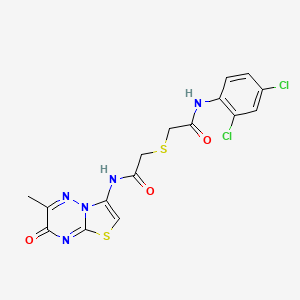
![1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl-](/img/structure/B12632625.png)
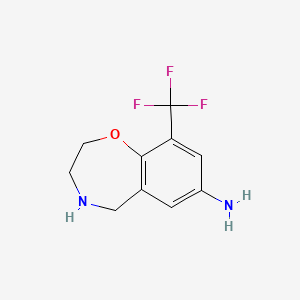
![1-[(4-Methoxyphenyl)methoxy]-3-methylbutan-2-one](/img/structure/B12632634.png)
![Phenol, 4-[2-(bromomethyl)-4-thiazolyl]-, 1-acetate](/img/structure/B12632635.png)
![5-O-tert-butyl 6-O-methyl 2,2-dibromo-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B12632640.png)
![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy}-2-(4-phenyl-1H-pyrazol-5-yl)phenol](/img/structure/B12632650.png)
